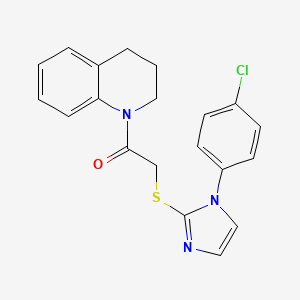
methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate is a complex organic compound characterized by its intricate molecular structure. This compound features a benzene ring substituted with a carbamoyl group and a hydroxyl group, as well as a pyrrole ring with a methyl group at the 1-position. Its unique structure makes it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the pyrrole derivative. One common synthetic route includes the following steps:
Synthesis of 1-methyl-1H-pyrrole-2-carboxylic acid: : This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives.
Conversion to 1-methyl-1H-pyrrol-2-ylmethanol: : The carboxylic acid group is reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Formation of the carbamoylbenzoate derivative: : The hydroxymethyl group is then reacted with 4-carbomethoxybenzoic acid in the presence of coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) to form the final product.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: : The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (e.g., Br2).
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: : Utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Wirkmechanismus
The mechanism by which methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its potential antimicrobial activity may involve disrupting microbial cell membranes or inhibiting essential enzymes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate stands out due to its unique structural features and potential biological activities. Similar compounds include other indole derivatives and pyrrole-based molecules, which also exhibit various biological activities. the specific arrangement of functional groups in this compound may confer distinct advantages in terms of efficacy and specificity.
Eigenschaften
IUPAC Name |
methyl 4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-19-11-3-4-14(19)15(20)9-10-18-16(21)12-5-7-13(8-6-12)17(22)23-2/h3-8,11,15,20H,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYPURGCHCGLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2885476.png)
![3-{5-[6-(4-bromophenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2885477.png)

![N-[(4-fluorophenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2885479.png)



![1-(Diphenylmethyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2885483.png)

![N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine](/img/structure/B2885491.png)
![3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2885492.png)
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole](/img/structure/B2885496.png)
